N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide
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Overview
Description
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and a chlorinated phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene ring, and the chlorination of the phenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: This step may involve cross-coupling reactions such as Suzuki-Miyaura coupling.
Chlorination of the Phenyl Group: This can be done using chlorinating agents under controlled conditions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern on the phenyl or thiophene rings.
Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring, which may have different biological activities.
Thiophene Derivatives: Compounds with thiophene rings but different substituents, which may affect their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-21(2)17-15(19)4-3-5-16(17)20-18(23)22-9-6-13(7-10-22)14-8-11-24-12-14/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFRWYXNFLCUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)NC(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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